molecular formula C17H24N2O B14417951 1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one CAS No. 86093-85-8

1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one

Cat. No.: B14417951
CAS No.: 86093-85-8
M. Wt: 272.4 g/mol
InChI Key: YIJIBJODGCPIBA-UHFFFAOYSA-N
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Description

1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one is a chemical compound with the molecular formula C₁₇H₂₄N₂O. It is known for its unique structure, which includes multiple double bonds and dimethylamino groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of dimethylamine with a tridecahexaenone precursor. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.

Scientific Research Applications

1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one: Similar in structure but with variations in the position or type of functional groups.

    This compound: Another related compound with different substituents.

Uniqueness

This compound is unique due to its specific arrangement of double bonds and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it valuable for various applications in scientific research and industry.

Properties

CAS No.

86093-85-8

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

1,13-bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one

InChI

InChI=1S/C17H24N2O/c1-18(2)15-11-7-5-9-13-17(20)14-10-6-8-12-16-19(3)4/h5-16H,1-4H3

InChI Key

YIJIBJODGCPIBA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC=CC=CC(=O)C=CC=CC=CN(C)C

Origin of Product

United States

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